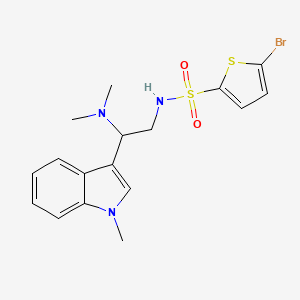
5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H20BrN3O2S2 and its molecular weight is 442.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.
- Molecular Formula : C17H20BrN3O2S2
- Molecular Weight : 442.39 g/mol
- CAS Number : 1396673-64-5
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have highlighted the compound's efficacy against resistant bacterial strains, particularly those producing New Delhi Metallo-beta-lactamase (NDM). For instance, a study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL against Klebsiella pneumoniae ST147, indicating significant antibacterial potency.
| Compound | Target Bacteria | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| This compound | Klebsiella pneumoniae ST147 | 0.39 | 0.78 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It was found to induce apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
In vitro studies revealed that treatment with this compound led to:
- Increased caspase activity, indicating apoptosis.
- Inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
The proposed mechanism of action for the antibacterial properties involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis due to its structural similarity to known sulfonamide antibiotics. For anticancer activity, the compound may disrupt the microtubule dynamics essential for mitosis.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antibacterial Efficacy : A study by Chikhalia et al. reported that derivatives of thiophene sulfonamides showed significant antibacterial activity against Gram-positive and moderate activity against Gram-negative bacteria. The presence of the bromo group was noted to enhance this activity .
- Anticancer Potential : Research published in MDPI indicated that various indole derivatives, including those similar to our compound, displayed promising anticancer activities through the induction of apoptosis in tumor cells .
- Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications on the thiophene ring and sulfonamide group significantly influenced both antibacterial and anticancer activities, suggesting a tailored approach for further drug development .
Propiedades
IUPAC Name |
5-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S2/c1-20(2)15(10-19-25(22,23)17-9-8-16(18)24-17)13-11-21(3)14-7-5-4-6-12(13)14/h4-9,11,15,19H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHXHKGAOLNALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(S3)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













